molecular formula C17H22BrNO3 B13947157 3-Tropanyl 4'-bromotropate CAS No. 63978-22-3

3-Tropanyl 4'-bromotropate

Cat. No.: B13947157
CAS No.: 63978-22-3
M. Wt: 368.3 g/mol
InChI Key: HMXQSWAWRXDIOX-UHFFFAOYSA-N
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Description

3-Tropanyl 4’-bromotropate is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their occurrence in various plant species and their significant pharmacological properties. These compounds are characterized by a bicyclic structure that includes a tropane ring. 3-Tropanyl 4’-bromotropate is a derivative of tropane, where a bromine atom is substituted at the 4’ position of the tropate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tropanyl 4’-bromotropate typically involves the bromination of tropane derivatives. One common method includes the reaction of tropane with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Tropanyl 4’-bromotropate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally benign solvents and catalysts is also considered to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Tropanyl 4’-bromotropate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted tropane derivatives.

Scientific Research Applications

3-Tropanyl 4’-bromotropate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for potential therapeutic uses, including as an anticholinergic agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Tropanyl 4’-bromotropate involves its interaction with specific molecular targets, such as acetylcholine receptors. By binding to these receptors, the compound can inhibit the action of acetylcholine, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another tropane alkaloid with anticholinergic properties.

    Scopolamine: Known for its use in treating motion sickness and nausea.

    Cocaine: A stimulant with a similar tropane structure but different pharmacological effects.

Uniqueness

3-Tropanyl 4’-bromotropate is unique due to the presence of the bromine atom at the 4’ position, which can influence its reactivity and interaction with biological targets. This structural modification can lead to distinct pharmacological properties compared to other tropane alkaloids.

Properties

CAS No.

63978-22-3

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-bromophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C17H22BrNO3/c1-19-13-6-7-14(19)9-15(8-13)22-17(21)16(10-20)11-2-4-12(18)5-3-11/h2-5,13-16,20H,6-10H2,1H3

InChI Key

HMXQSWAWRXDIOX-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=C(C=C3)Br

Origin of Product

United States

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